molecular formula C16H15ClO4 B2545181 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-43-0

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B2545181
CAS No.: 938375-43-0
M. Wt: 306.74
InChI Key: QIOFHVMAGPGIPT-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H15ClO4 It is a derivative of benzoic acid, featuring both chlorobenzyl and ethoxy substituents

Scientific Research Applications

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethoxybenzoic acid and 3-chlorobenzyl chloride.

    Reaction: The 3-ethoxybenzoic acid is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorobenzyl)oxy]benzoic acid: Lacks the ethoxy group present in 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.

    3-Chloro-4-(3’-chlorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both chlorobenzyl and ethoxy substituents, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOFHVMAGPGIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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